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Buccalin

Cat. No.: B057384
M. Wt: 1053.2 g/mol
InChI Key: UAYHBJIRVVTXIJ-XSTSSERXSA-N
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Description

Buccalin is a family of structurally related neuropeptides first identified in the mollusk Buccinum undatum and subsequently found to be widely distributed in the nervous systems of other species. Its primary research value lies in its role as a potent modulator of muscular contractions, particularly in the digestive system. This compound operates through a presynaptic mechanism of action, where it inhibits neurotransmitter release from motor neurons. This inhibitory effect is mediated by the binding of this compound to specific G-protein coupled receptors (GPCRs) on nerve terminals, leading to a reduction in acetylcholine release and subsequent attenuation of muscle activity. Researchers utilize this compound as a critical tool to investigate the complex peptidergic regulation of neuromuscular junctions, gut motility, and the broader mechanisms of synaptic modulation. Its application extends to studies exploring the neurobiology of feeding behavior, the physiology of smooth muscle, and the identification of novel signaling pathways in both invertebrate and vertebrate model systems. This compound is essential for advancing our understanding of neuropeptide function and communication within the enteric nervous system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H72N12O15S B057384 Buccalin

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYHBJIRVVTXIJ-XSTSSERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72N12O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1053.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery, Isolation, and Initial Characterization of Buccalin Peptides

Methodologies for Buccalin Peptide Isolation and Purification

The isolation and purification of this compound peptides from biological tissues, such as the ARC muscle of Aplysia, involve a series of rigorous chromatographic steps. fluoroprobe.comnih.gov The process typically begins with tissue extraction, followed by initial preparation to remove large proteins and salts. researchgate.net

A standard and highly effective method for peptide purification, including this compound peptides, is reversed-phase high-performance liquid chromatography (RP-HPLC). science.govnih.gov This technique separates peptides based on their hydrophobicity. nih.gov For this compound C purification from Aplysia ARC muscles, a sequential RP-HPLC approach involving five distinct steps was employed. fluoroprobe.comnih.gov

The general procedure involves applying the extracted peptide mixture to C-18 cartridges, followed by elution with a mobile phase consisting of trifluoroacetic acid (TFA) in acetonitrile (B52724)/water gradients. fluoroprobe.comnih.gov The polarity of the eluent is progressively reduced by increasing the acetonitrile concentration, which facilitates the differential elution of peptides. science.govnih.gov Fractions are collected, and their bioactivity is assessed to guide subsequent purification steps. fluoroprobe.comnih.gov

The following table outlines a typical sequential RP-HPLC purification protocol for this compound C, adapted from established research methodologies:

StepColumn Type (Dimensions)Mobile Phase ConditionsFlow Rate (ml/min)Bioactivity Identification
1C-18 (4.6 x 250 mm)Acetonitrile/H₂O gradient with 0.01 M TFA (pH 2.0)1ARC muscle assay fluoroprobe.comnih.gov
2C-18 (4.6 x 250 mm)Acetonitrile/H₂O gradient with 0.1 M TFA (pH 2.0)1ARC muscle assay fluoroprobe.comnih.gov
3C-18 (4.6 x 250 mm)Acetonitrile/H₂O gradient (pH 5.5)1ARC muscle assay fluoroprobe.comnih.gov
4C-18 (4.6 x 250 mm)Acetonitrile/H₂O gradient with 0.01 M TFA (pH 2.0)1ARC muscle assay fluoroprobe.comnih.gov
5C-18 (4.6 x 250 mm)Acetonitrile/H₂O gradient with 0.01 M TFA (pH 2.0)1ARC muscle assay fluoroprobe.comnih.gov

Note: Chromatographic conditions are progressively altered, often by changing the hydrophobic ion-pairing reagent or the column itself, to achieve optimal separation. fluoroprobe.com

Identification of this compound A, B, and C Variants

Beyond the initial discovery of this compound A, subsequent research led to the purification and characterization of other structurally related peptides, notably this compound B and this compound C. fluoroprobe.comnih.gov These variants are part of a larger family of neuropeptides derived from a single precursor polypeptide. fluoroprobe.com Molecular cloning approaches, including cDNA sequencing, have revealed that the this compound precursor can encode an extensive family of up to 19 distinct this compound-related peptides. fluoroprobe.comnih.gov Several of these peptides are present in multiple copies within the precursor. fluoroprobe.com

This compound A is characterized by the amino acid sequence Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH2. While this compound A is often used as the primary reference, this compound B and C have been shown to exert similar, and in some cases, more potent, modulatory actions. fluoroprobe.comnih.gov

Bioactivity-Guided Fractionation and Functional Assays in Aplysia Systems

A critical aspect of this compound peptide discovery and characterization is bioactivity-guided fractionation. fluoroprobe.comnih.govresearchgate.net This methodology involves screening fractions obtained from chromatographic separation for their biological activity on a target system. For this compound peptides, the accessory radula closer (ARC) muscle of Aplysia californica serves as the primary bioassay system. fluoroprobe.comnih.govresearchgate.net

In these functional assays, muscle contractions of the ARC are elicited by stimulating its motor neurons. fluoroprobe.comresearchgate.net Aliquots of the RP-HPLC fractions are then exogenously applied to the muscle to observe their effect on contraction parameters. researchgate.net Bioactive fractions are identified by their ability to decrease the size of muscle contractions. fluoroprobe.comnih.gov This iterative process of purification and bioassay allows researchers to pinpoint the specific fractions containing active peptides, which are then subjected to further purification until optically pure material is obtained for sequence analysis. researchgate.net

Research findings indicate that this compound A acts as a modulatory cotransmitter by decreasing the release of acetylcholine (B1216132) (ACh) from neuronal terminals in the ARC muscle. fluoroprobe.com Furthermore, studies have shown that this compound B and this compound C are even more effective at depressing Aplysia radula contractions compared to this compound A. nih.gov This highlights the functional diversity and potency within the this compound peptide family. nih.gov

Molecular Genetics and Biosynthesis of the Buccalin Precursor

cDNA Cloning and Genomic Organization of the Buccalin Gene

The journey to understanding the molecular underpinnings of this compound began with the isolation and characterization of its corresponding complementary DNA (cDNA). Utilizing oligonucleotide probes designed from the amino acid sequence of a purified this compound-related peptide, this compound C, researchers successfully isolated cDNA clones that encode the this compound precursor polypeptide. nih.gov This pivotal step allowed for the deduction of the precursor's structure and the array of peptides it contains.

Subsequent genomic analysis has indicated that the this compound gene is likely present as a single copy within the Aplysia genome. nih.gov Interestingly, evidence suggests the existence of two alleles for this gene, one of which contains a small insert, pointing to some degree of genetic polymorphism within the population. nih.gov

Predicted this compound Precursor Polypeptide Architecture and Proteolytic Processing

The precursor polypeptide is studded with multiple cleavage sites that are recognized by processing enzymes. These sites flank the individual peptide sequences, allowing for their excision from the larger precursor molecule. The presence of a signal sequence at the N-terminus of the precursor polypeptide is indicative of its entry into the secretory pathway, where this processing occurs.

Diversity of Mature this compound-Related Peptides Derived from the Precursor

A remarkable feature of the this compound precursor is the sheer diversity of peptides it encodes. Analysis of the precursor polypeptide has identified 19 distinct this compound-related peptides. nih.gov This family of peptides includes the originally identified this compound A and this compound B. nih.gov

The diversity is further amplified by the fact that several of these peptide sequences are present in multiple copies within the precursor. nih.gov This arrangement allows for the generation of a high volume of this compound-related peptides from a single precursor molecule, potentially enabling a robust and sustained physiological response. The multiplicity of related but distinct peptides suggests a nuanced signaling system where different peptides may have subtly different functions or receptor affinities, contributing to complex modulatory actions at synapses. nih.gov

Transcriptional Regulation and Tissue-Specific Gene Expression of this compound

The expression of the this compound gene is not ubiquitous; rather, it is highly localized, demonstrating a tissue-specific pattern. nih.gov Messenger RNA (mRNA) transcripts of the this compound gene are found in abundance within neurons of the central nervous system (CNS) of Aplysia. nih.gov This specific expression pattern is consistent with the role of this compound as a neuropeptide involved in modulating neuromuscular transmission. nih.gov For instance, this compound has been identified in the B15 motor neuron, which innervates the accessory radula closer muscle, a component of the feeding apparatus in Aplysia. nih.gov

While the tissue-specific expression is well-documented, the precise molecular mechanisms governing the transcriptional regulation of the this compound gene have not been extensively detailed in the available research. The specific transcription factors, promoter elements, and enhancer regions that control the timing and location of this compound gene expression remain areas for future investigation.

Structural Elucidation and Conformational Analysis of Buccalin Peptides

Primary Amino Acid Sequence Determination of Buccalin Peptides

The primary amino acid sequence, which defines the linear order of amino acid residues, is the foundational level of peptide structure. For this compound peptides, this determination has historically involved both direct protein sequencing methods and molecular cloning techniques.

Early investigations utilized gas-phase sequence analysis, a form of Edman degradation, to purify and determine the amino acid sequence of specific this compound peptides. For instance, this compound C was purified from neuronal elements in the accessory radula closer muscle of Aplysia californica. Its sequence was determined as Gly-Phe-Asp-His-Tyr-Gly-Phe-Thr-Gly-Gly-Ile jneurosci.org. Edman degradation involves the sequential cleavage and identification of N-terminal amino acids, a method still valuable for sequencing unknown or modified peptides, though it can be time-consuming for longer sequences nih.govmtoz-biolabs.comrapidnovor.comlibretexts.org.

Further insights into the diversity and generation of this compound peptides came from molecular cloning. Oligonucleotide probes designed from the amino acid sequence of this compound C were successfully used to isolate complementary DNA (cDNA) clones jneurosci.orgjneurosci.org. This revealed that this compound peptides are derived from a larger precursor polypeptide. The this compound precursor is known to encode 19 distinct this compound-related peptides, some of which are present in multiple copies jneurosci.orgjneurosci.org. This genetic information provides a comprehensive view of the entire family of peptides produced from a single gene. Another identified this compound peptide has the sequence H-Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH2 nih.gov.

Table 1: Primary Amino Acid Sequences of Select this compound Peptides

Peptide NameAmino Acid SequenceSource Organism
This compound CGly-Phe-Asp-His-Tyr-Gly-Phe-Thr-Gly-Gly-IleAplysia californica jneurosci.org
This compoundH-Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH2Aplysia californica nih.gov

Advanced Mass Spectrometry Techniques in this compound Structural Characterization

Mass spectrometry (MS) has become indispensable for the rapid, sensitive, and accurate characterization of peptides, including this compound. It allows for the determination of molecular mass, identification of amino acid sequences, and detection of post-translational modifications nih.govmtoz-biolabs.comcreative-proteomics.com.

Matrix-Assisted Laser Desorption Ionization (MALDI) mass spectrometry, often coupled with Time-of-Flight (TOF) analyzers (MALDI-TOF MS), is a powerful technique for analyzing peptides and proteins nih.govmtoz-biolabs.combruker.com. It is particularly advantageous for its soft ionization, which minimizes fragmentation of the analyte, allowing for the detection of high molecular weight molecules with sub-picomole sensitivity bruker.comabo.fi.

In the context of this compound, MALDI-MS has been utilized for the identification and fractionation of these peptides from complex biological samples nih.govnih.gov. For instance, a polymer brush substrate was developed to fractionate peptides, including this compound, for subsequent MALDI analysis. The anionic this compound peptide could be separated from cationic peptides like Bradykinin, demonstrating MALDI's utility in analyzing purified peptide fractions nih.govnih.gov. This approach enables the rapid screening and identification of peptides, even in low concentrations, by generating sequence-specific fragmentation profiles nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly effective method for peptide profiling and sequencing, especially for complex mixtures nih.govmtoz-biolabs.comrapidnovor.commsbioworks.comnih.gov. This technique combines the high-resolution separation capabilities of liquid chromatography with the precise mass analysis and fragmentation capabilities of tandem mass spectrometry.

In LC-MS/MS, peptides are first separated by liquid chromatography, typically reversed-phase high-performance liquid chromatography (RP-HPLC), based on their physicochemical properties creative-proteomics.com. The separated peptides are then introduced into the mass spectrometer, where they are ionized. In the tandem MS (MS/MS) stage, selected precursor ions are fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence mtoz-biolabs.comcreative-proteomics.comthermofisher.com. This fragmentation data allows for de novo sequencing or database searching for peptide identification nih.gov.

LC-MS/MS has been instrumental in the comprehensive identification of neuropeptides, including this compound-related peptides, from the central nervous system of Aplysia californica and other mollusks researchgate.netresearchgate.netusc.edu.au. This method allows for the identification of known and novel peptides, as well as the characterization of post-translational modifications, providing a deeper understanding of the peptidome researchgate.net.

Spectroscopic Methods for this compound Conformational Studies (e.g., Nuclear Magnetic Resonance)

While primary sequence determination provides the linear blueprint, the biological activity of peptides is heavily influenced by their three-dimensional conformation. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the secondary and tertiary structures of peptides in solution, as well as their dynamic properties mtoz-biolabs.comnih.govcam.ac.ukmdpi.commdpi.com.

NMR spectroscopy provides atomic-resolution insights into the conformational landscape of peptides. By analyzing various NMR parameters, such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can determine inter-atomic distances and dihedral angles, which collectively define the peptide's three-dimensional structure mdpi.com. Furthermore, NMR relaxation experiments can probe the dynamic fluctuations of peptides over a wide range of timescales, from picoseconds to seconds, revealing information about conformational flexibility and transitions between different states nih.govmdpi.comnih.gov. This is crucial for understanding how peptides interact with their targets and exert their biological effects.

Although specific detailed NMR studies focusing solely on this compound peptides were not extensively detailed in the provided search results, the methodology is broadly applicable. For peptides like this compound, NMR studies would typically involve:

Assignment of resonances : Identifying the signals corresponding to each atom in the peptide.

Measurement of NOEs : These provide distance constraints between protons, indicating proximity in space and thus helping to define the folded structure.

Measurement of coupling constants : These provide information about dihedral angles, particularly along the peptide backbone.

Relaxation studies : To understand the internal dynamics and flexibility of different regions of the peptide, which can be critical for function mdpi.com.

By combining these data, a comprehensive picture of the solution-state conformation and dynamics of this compound peptides could be constructed, providing valuable insights into their structure-function relationships.

Methodologies for Structure-Activity Relationship (SAR) Investigations of this compound Analogs

Structure-Activity Relationship (SAR) investigations are critical for understanding how modifications to a peptide's chemical structure influence its biological activity. For this compound peptides, SAR studies would aim to identify key amino acid residues or structural motifs responsible for their modulatory effects on neuromuscular transmission and feeding behavior acs.org.

The general methodologies for SAR investigations typically involve:

Rational Design and Synthesis of Analogs : Based on the known primary sequence and any available conformational data, a series of synthetic analogs are designed. These analogs incorporate specific modifications, such as:

Amino acid substitutions : Replacing individual amino acids with others (e.g., alanine (B10760859) scanning to identify crucial residues).

Truncations or elongations : Shortening or lengthening the peptide chain from either end.

Cyclization : Introducing disulfide bonds or lactam bridges to constrain the peptide into specific conformations.

Non-natural amino acids : Incorporating D-amino acids or other synthetic mimetics to alter stability, receptor binding, or conformational preferences acs.org.

Terminal modifications : Amidation or acetylation of the N- or C-termini, as these can significantly impact activity and stability (e.g., the C-terminal amidation in some this compound peptides) nih.gov.

Biological Activity Assays : Each synthesized analog is then tested in relevant biological assays to quantify its activity. For this compound, this would involve in vitro or ex vivo assays measuring its effects on Aplysia neuromuscular junctions or feeding circuits jneurosci.orgacs.org. Parameters such as potency (e.g., EC50 or IC50) and efficacy are determined mdpi.com.

Data Analysis and Correlation : The biological activity data for the analogs are then correlated with their structural features. This iterative process helps to identify the pharmacophore (the essential structural features responsible for activity) and understand how specific chemical groups contribute to binding, activation, or inhibition of target receptors mdpi.com. This can involve computational modeling and cheminformatics approaches to analyze large datasets of structural and activity information.

These investigations provide a systematic approach to optimizing peptide properties, such as potency, selectivity, and stability, by revealing the precise structural requirements for their biological actions.

Cellular and Subcellular Distribution of Buccalin Peptides

Immunocytochemical Mapping of Buccalin-like Immunoreactivity

Immunocytochemical studies using whole-mount techniques have been instrumental in mapping the extensive distribution of this compound-like immunoreactivity throughout the central nervous system and peripheral tissues of Aplysia californica. nih.gov This method reveals the presence of this compound in specific locations, supporting its role as a widespread neuromodulator or neurotransmitter. nih.gov

Central Nervous System Distribution: this compound-like immunoreactive material is found in distinct cell bodies and neuronal clusters within each of the central ganglia. nih.gov Immunoreactive fibers are also present in the connective tissues between ganglia and within tracts that course through them. nih.gov Research has also shown that this compound is colocalized with small cardioactive peptides in the identified neuron B15.

Peripheral Nervous System and Tissues: The majority of peripheral nerves contain immunoreactive fibers, most of which have a smooth appearance, though some exhibit regularly spaced swellings. nih.gov Varicosities, which are indicative of neurotransmitter release sites, containing this compound-like immunoreactivity are observed on specific neuronal cell bodies. nih.gov These varicosities are also found on tissues associated with several key physiological systems, including those involved in feeding, circulation, digestion, and reproduction. nih.gov This broad distribution suggests that the this compound family of peptides is involved in regulating a variety of central and peripheral circuits. nih.gov

**Table 1: Distribution of this compound-like Immunoreactivity in *Aplysia californica***

Location Presence of this compound-like Immunoreactivity
Central Ganglia Specific cell bodies and clusters of neurons. nih.gov
Inter-ganglionic Connectives Immunoreactive fibers. nih.gov
Intra-ganglionic Tracts Immunoreactive fibers. nih.gov
Peripheral Nerves Majority of nerves contain immunoreactive fibers. nih.gov
Neuronal Somata Varicosities on specific neurons. nih.gov
Peripheral Tissues Varicosities on tissues of feeding, circulatory, digestive, and reproductive systems. nih.gov

In Situ Hybridization Techniques for this compound mRNA Localization

To determine the sites of this compound synthesis, researchers employ in situ hybridization (ISH) to localize this compound messenger RNA (mRNA). This technique provides evidence for gene expression within specific cells and tissues.

Studies have utilized oligonucleotide probes designed based on the amino acid sequence of this compound C, a member of the this compound peptide family, to successfully isolate cDNA clones that encode the this compound precursor polypeptide. nih.gov The use of such probes in ISH has revealed that this compound mRNA transcripts are abundant within the neurons of the Aplysia central nervous system, indicating that the peptide is synthesized locally within these neural structures. nih.gov

A common and effective method for this type of localization in Aplysia is a non-radioactive in situ hybridization protocol optimized for whole-mount preparations of the ganglia. nih.gov This technique often uses an indirect alkaline phosphatase-based chromogenic detection method, which allows for the visualization of one or two different mRNA transcripts in the same preparation. nih.gov The procedure is also compatible with intracellular dye labeling, enabling the correlation of transcript localization with electrophysiological data from identified neurons. nih.gov

The general steps for such a procedure are as follows:

Tissue Preparation: The central nervous system ganglia are dissected and fixed.

Probe Hybridization: Labeled antisense oligonucleotide probes for this compound mRNA are applied to the tissue, where they bind to the complementary mRNA sequence.

Washing: Excess and non-specifically bound probes are washed away.

Detection: An antibody conjugated to an enzyme (like alkaline phosphatase) that recognizes the label on the probe is added.

Visualization: A substrate is added that reacts with the enzyme to produce a colored precipitate at the site of mRNA localization.

Through these techniques, it has been demonstrated that the expression of the this compound gene occurs in a tissue-specific manner. nih.gov

Subcellular Compartmentalization and Vesicular Packaging of this compound

The synthesis and packaging of neuropeptides like this compound follow a well-established secretory pathway within the neuron. This process ensures that the mature peptides are sorted and stored in specialized vesicles for regulated release.

The journey begins with the translation of this compound mRNA into a large precursor protein, or prohormone, on ribosomes associated with the endoplasmic reticulum. This precursor contains the sequences for multiple this compound-related peptides. nih.gov From the endoplasmic reticulum, the precursor protein is transported to the Golgi apparatus.

Within the trans-Golgi network (TGN), the this compound precursor undergoes proteolytic processing. nih.gov Enzymes cleave the precursor at specific sites to release the individual, bioactive this compound peptides. nih.gov This processing is initiated within the TGN and is a critical step in the maturation of the neuropeptide. nih.gov

Following or concurrent with this processing, the mature this compound peptides are sorted and packaged into large dense-core vesicles (LDCVs). nih.govnih.gov These vesicles, which appear electron-dense in micrographs, bud off from the TGN. nih.gov LDCVs are the primary storage organelles for neuropeptides in neurons. nih.gov Once formed, these vesicles are transported along the axon to the nerve terminals, where they await a signal for exocytosis and release of their this compound cargo into the synaptic cleft or extracellular space. nih.gov The packaging into LDCVs is essential for the regulated secretion that allows this compound to perform its modulatory functions at the synapse. elifesciences.org

Molecular Mechanisms of Buccalin Action and Receptor Pharmacology

Identification and Characterization of Buccalin Receptors

This compound-related peptides, including this compound A and this compound B, function as cotransmitters in Aplysia, with this compound-like immunoreactive material detected in various central ganglia jneurosci.org. The receptors for this compound have been identified as members of the rhodopsin G-protein coupled receptor (GPCR) family researchgate.netfrontiersin.orgusc.edu.auusc.edu.aunih.gov. Specifically, these receptors are orthologues of insect Allatostatin-A (AST-A) receptors, often referred to as AST-AR/buccalin-Rs researchgate.netfrontiersin.orgusc.edu.auusc.edu.aunih.gov.

Identification of this compound receptors has been facilitated by in silico analysis of publicly available genomic datasets from various gastropods and bivalves, including Biomphalaria glabrata researchgate.netusc.edu.au. Studies have revealed that this compound precursors in molluscs are orthologues of arthropod AST-As, with a single precursor gene typically encoding multiple mature peptides across most mollusc species frontiersin.orgnih.gov. The distribution of these peptides and their putative receptors is widespread in bivalves, as indicated by tissue transcriptomes frontiersin.orgnih.gov. The number of identified this compound receptors can vary among mollusc species, attributed to lineage- and species-specific gene duplications nih.gov.

Ligand-Receptor Binding Kinetics and Affinity Studies

While the general principles of ligand-receptor binding kinetics are well-established in biochemistry and drug discovery, specific detailed kinetic and affinity data for this compound's interaction with its receptors are not extensively provided in the current literature. Ligand-receptor binding kinetics involves the on- and off-rates of binding, and affinity studies aim to determine equilibrium dissociation constants (Kd), which reflect the strength of the binding interaction turkupetcentre.netwikipedia.org.

Research indicates that this compound interacts with its receptors to modulate physiological processes. For instance, this compound has been shown to depress the amplitude of the presynaptic Ca2+ current, an effect that could stem from a reduction in the number of available Ca2+ channels, a decrease in their unitary conductance, or a modification of their gating properties nih.gov. Furthermore, synthetic this compound peptides have been observed to stimulate significant changes in direction and turn-back responses in Schistosoma mansoni miracidia, suggesting a functional binding interaction in host-finding mechanisms usc.edu.auusc.edu.au. However, explicit values for binding kinetics such as association (kon) and dissociation (koff) rates, or precise affinity constants (Kd), for this compound and its identified GPCRs are not detailed in the provided information.

Intracellular Signal Transduction Pathways Mediated by this compound Receptors

As rhodopsin G-protein coupled receptors (GPCRs), this compound receptors are integral to transducing external signals into intracellular responses nih.govresearchgate.net. The activation of GPCRs by specific ligand binding typically initiates various intracellular signaling cascades researchgate.netkhanacademy.orgbiomedres.us.

A key intracellular effect of this compound is its ability to depress the presynaptic Ca2+ current nih.govpnas.org. This modulation of calcium influx is critical, as cytosolic Ca2+ plays a central role in numerous cellular signaling pathways scispace.comjneurosci.org. While GPCRs are classically linked to G-protein activation, one study noted that the suppressive effects of this compound on acetylcholine (B1216132) release were not prevented by the inactivation of presynaptic G proteins, suggesting potential G-protein independent mechanisms or involvement of specific G-protein subtypes not affected by the inactivation method nih.gov. However, the overarching classification of this compound receptors as GPCRs implies their engagement with canonical G-protein signaling pathways, which typically involve second messengers like cAMP or modulation of ion channels researchgate.netbiomedres.us. The modulatory actions of this compound A extend beyond the Aplysia feeding system, indicating a broader involvement in neural modulation jneurosci.org.

Presynaptic Modulation of Neurotransmitter Release (e.g., Acetylcholine)

A well-characterized mechanism of this compound action is its presynaptic modulation of neurotransmitter release, particularly acetylcholine (ACh). This compound A functions as a modulatory cotransmitter that reduces the release of ACh from neuronal terminals jneurosci.org. In Aplysia, this compound is colocalized with ACh in motor neurons B15 and B16, which innervate the accessory radula closer (ARC) muscle jneurosci.orgphysiology.orgpnas.orgresearchgate.net.

Exogenous application of this compound A leads to a depression of ARC muscle contractions that are evoked by stimulating motor neurons B15 or B16 jneurosci.org. This inhibitory effect is attributed to this compound's presynaptic action, specifically the inhibition of ACh release from the motor neuron terminals physiology.orgpnas.orgnih.gov. This compound does not directly affect muscle relaxation rates and decreases motor neuron-elicited excitatory junction potentials (EJPs) in the ARC without influencing contractions produced by direct application of ACh to the muscle, further supporting its presynaptic site of action pnas.orgnih.gov.

Research indicates that this compound lowers the number of ACh quanta released nih.gov. This reduction in neurotransmitter release is linked to this compound's ability to depress the presynaptic Ca2+ current nih.govpnas.org. Studies have shown that only N-type Ca2+ channels appear to be sensitive to the neuromodulatory effects of this compound on the presynaptic Ca2+ current pnas.org. Furthermore, direct measurements of peptide release have demonstrated that myomodulin (B549795), another peptide modulator, can inhibit this compound release from B15 terminals, providing evidence for the presence of presynaptic this compound receptors that regulate its own release physiology.org.

Enzyme Kinetics Modulation by this compound

Based on the provided search results, there is no direct evidence or research findings detailing the specific modulation of enzyme kinetics by this compound. While the general concept of enzyme kinetics is crucial in understanding biological processes and drug development, and involves parameters such as maximum reaction rate (Vmax) and Michaelis constant (Km) patsnap.commit.edunih.govembopress.org, the available information does not describe any enzymes whose activity is directly modulated by this compound. This compound's known mechanisms of action primarily involve receptor-mediated signaling and modulation of ion channels and neurotransmitter release, rather than direct interaction with or alteration of enzyme catalytic rates.

Physiological and Behavioral Neuroscience of Endogenous Buccalin Systems

Broader Physiological Impacts in Molluscs

Ecological and Chemoattractant Functions

Buccalin, a member of a family of structurally related peptides, including this compound A, this compound B, and this compound C, was initially identified in mollusks such as the sea hare Aplysia californica. These peptides are known to modulate neuromuscular transmission and decrease motor neuron-induced muscular contractions, thereby influencing behaviors like feeding nih.govsigmaaldrich.comird.frnih.govcase.edu. Beyond its direct neuromodulatory effects, this compound's involvement in mediating responses to chemical cues underscores its ecological significance as a chemoattractant.

Modulation of Feeding Behavior in Aplysia californica In Aplysia californica, this compound is synthesized in motor neurons (B15 and B16) that innervate the accessory radula closer (ARC) muscle, a key component of the buccal mass responsible for feeding ird.frcase.eduscholarpedia.org. It is released alongside conventional neurotransmitters like acetylcholine (B1216132) (ACh) and other neuropeptides, suggesting a role as a cotransmitter ird.frcase.edu. The widespread distribution of this compound-like immunoreactivity across feeding, circulatory, digestive, and reproductive systems in Aplysia indicates its broad neuromodulatory influence on various physiological processes that can be indirectly linked to the animal's interaction with its chemical environment, such as sensing food nih.gov. While not a direct chemoattractant in the sense of guiding movement towards a chemical source, its modulation of feeding behavior in response to food cues implies a critical link to chemosensory processing.

Role in Olfactory Preference and Chemotaxis in Caenorhabditis elegans In the nematode Caenorhabditis elegans, a this compound-related peptide, Neuropeptide-like protein 1 (NLP-1), is integral to olfactory preference and chemotaxis. NLP-1 is expressed in the AWC olfactory sensory neurons, which are crucial for detecting attractive volatile odors nih.govelifesciences.orguniprot.org. Research indicates that NLP-1 functions in a neuropeptide-to-neuropeptide feedback loop, dampening behavioral responses to odors and influencing local search behavior and odor adaptation nih.govcapes.gov.br. Specifically, NLP-1 limits the normal behavioral response, suggesting a modulatory role in the intensity or duration of chemosensory-driven behaviors nih.gov.

Studies have demonstrated that NLP-1 is essential for the nematode's ability to detect preferred food sources and to regulate olfactory preference between different bacterial food sources, such as Escherichia coli OP50 and Pseudomonas aeruginosa PA14 uniprot.orgnih.govjneurosci.org. The NLP-1 peptides activate the G protein-coupled receptor NPR-9 in a concentration-dependent manner, with half-maximal effective concentration (EC50) values ranging from 240 to 610 nM for different NLP-1 peptide variants (NLP-1-1 to NLP-1-3) jneurosci.org. This activation of NPR-9 influences movement patterns, including roaming, foraging, and reversals, in response to environmental cues like food availability and volatile odorants jneurosci.orguniprot.org.

Table 1: Activation of C. elegans NPR-9 Receptor by NLP-1 Peptides

NLP-1 Peptide VariantEC50 (nM)
NLP-1-1240
NLP-1-2610
NLP-1-3300

Host-Finding in Schistosoma mansoni Miracidia Perhaps one of the most direct demonstrations of this compound's chemoattractant function in an ecological context involves the interaction between the parasitic flatworm Schistosoma mansoni and its intermediate snail host, Biomphalaria glabrata. S. mansoni miracidia, the free-living larval stage, must locate and infect specific snail hosts to complete their life cycle nih.govplos.orgnih.gov.

Research has shown that synthetic this compound, alongside FMRFamide, can elicit significant changes in the behavior of S. mansoni miracidia, including stimulating changes in direction and "turn-back" responses nih.govusc.edu.auresearchgate.net. These behavioral alterations are consistent with host-finding mechanisms, indicating that this compound acts as a chemical cue guiding the miracidia towards their snail host. Both this compound and FMRFamide peptides have been identified in water conditioned by B. glabrata, suggesting that the snail naturally releases these compounds to attract the parasite usc.edu.auresearchgate.net. The presence of orthologous G protein-coupled receptors (GPCRs), including an allatostatin-A (this compound) receptor and an FMRFamide receptor, in both S. mansoni miracidia and B. glabrata further supports a conserved signaling mechanism for detecting these snail-derived chemical attractants nih.govusc.edu.auresearchgate.net.

Table 2: Behavioral Responses of Schistosoma mansoni Miracidia to Peptides

PeptideObserved Behavioral ResponseEcological Implication
Synthetic this compoundStimulates significant changes in direction and turn-back responses usc.edu.auresearchgate.netHost finding
Synthetic FMRFamideStimulates significant changes in direction and turn-back responses usc.edu.auresearchgate.netHost finding

These findings collectively illustrate the multifaceted ecological and chemoattractant roles of endogenous this compound systems, ranging from modulating feeding and olfactory behaviors in mollusks and nematodes to directly influencing host-finding strategies in parasitic organisms.

Comparative and Evolutionary Neurobiology of Buccalin Peptide Families

Evolutionary Relationship to Insect Allatostatins and Other Neuropeptide Families

Buccalins are established orthologues of the insect Allatostatin A (AST-A) peptides. nih.govresearchgate.netfrontiersin.orgresearchgate.net Allatostatins (ASTs), primarily studied in insects, constitute a large group of pleiotropic alloregulatory neuropeptides, categorized into AST-A, AST-B, and AST-C families, which are unrelated in sequence but activate rhodopsin G-protein coupled receptors (GPCRs). nih.govresearchgate.netresearchgate.net

In molluscs, homologues of all three arthropod AST peptide groups have been identified: Buccalin (orthologous to AST-A), Myoinhibitory Peptide (MIP, orthologous to AST-B), and AST-C-like peptides. nih.govresearchgate.netfrontiersin.orgresearchgate.net While sequence similarity between mollusc and insect peptides and their receptors may be low, key amino acid motifs crucial for peptide and receptor structure are well conserved. frontiersin.org The molluscan this compound precursors, similar to arthropod AST-As, are typically encoded by a single precursor gene that can produce multiple mature peptides. nih.gov

The table below summarizes the nomenclature adopted for molluscan neuropeptide homologues of arthropod Allatostatin peptides and receptors.

Table 1: Nomenclature of Molluscan and Arthropod Allatostatin Homologues (Click on a row for more details about the peptide or receptor family.)

Arthropoda PeptideArthropoda ReceptorMollusca PeptideMollusca Receptor
Allatostatin A (AST-A)AST-ARThis compoundThis compound-R
Allatostatin B (AST-B)/Myoinhibitory Peptide (MIP)AST-B/MIP-RMIPMIP-R
Allatostatin C (AST-C)AST-CRAST-C-likeAST-CR-like

Functional Homology and Divergence in Invertebrate Neuroendocrine Systems

Buccalins were first identified and functionally characterized in Aplysia californica, where they regulate muscle contraction and feeding behavior. researchgate.netnih.govresearchgate.net They act as modulatory cotransmitters, decreasing the size of contractions and excitatory junction potentials in muscles, and increasing the excitability and duration of action potentials in mechanosensory neurons. biologists.combiologists.com This suggests a broad modulatory role beyond just feeding. jneurosci.org

While the allatostatins in insects are known for their pleiotropic roles, including the inhibition of juvenile hormone biosynthesis, the functional roles of their molluscan homologues, including this compound, are still being actively explored. nih.govresearchgate.netresearchgate.net The widespread distribution of this compound peptides and their receptors in various tissues, including the mantle in bivalves like Mytilus galloprovincialis, suggests diverse physiological functions. nih.govresearchgate.net Recent research indicates a potential involvement of the AST-C-like system in the immune response in Mytilus galloprovincialis, where exposure to lipopolysaccharide or pathogenic bacteria significantly alters the expression of peptide precursor and receptor genes. nih.govresearchgate.netdntb.gov.ua

The identification of GALR-like genes in cephalopods challenges the previously accepted paradigm that AST-AR/buccalin-Rs are the sole orthologues of vertebrate GALRs in protostomes, highlighting the complexity and divergence within these neuroendocrine systems. nih.govresearchgate.netdntb.gov.ua The diversity and complexity of the molluscan AST-like system, with its greater number of putative mature peptides and receptor genes, suggest a pluripotent functional role that warrants further investigation, including the deorphanization of multiple receptors and their corresponding peptides. frontiersin.orgresearchgate.net

Compound Names and PubChem CIDs

Advanced Methodological Approaches in Buccalin Research

High-Throughput Peptidomics and Transcriptomics for Comprehensive Biological Profiling

High-throughput techniques have been pivotal in identifying and characterizing the diversity of neuropeptides, including Buccalin and its related family members, within the nervous system of model organisms like Aplysia.

Peptidomics: A significant advancement in understanding the cellular distribution of this compound has come from high-throughput single-cell peptidomics using matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). A large-scale study that profiled over 26,000 individual neurons from the Aplysia californica central nervous system successfully identified distinct neuronal populations based on their unique neuropeptide profiles. In this comprehensive analysis, this compound (UniProt accession: P20481) was detected in specific neuronal clusters. For instance, one cluster was shown to co-express peptides derived from the this compound prohormone along with peptides from achatin and neuropeptide Y (NPY) prohormones. This high-throughput approach not only confirms the expression of this compound but also provides a broader chemical context, revealing which other signaling molecules are present in the same or neighboring cells and suggesting potential for complex, combinatorial neuromodulation.

Transcriptomics: The foundation for peptidomic studies was laid by earlier transcriptomic analyses. The isolation and characterization of a cDNA clone encoding a this compound precursor polypeptide from Aplysia revealed that a single gene gives rise to a large family of this compound-related peptides. The precursor protein was found to contain 19 distinct this compound-related peptides, indicating a complex post-translational processing cascade. This transcriptomic discovery highlighted that the biological activity attributed to "this compound" is likely the result of a suite of related peptides acting in concert. Gene expression studies confirmed that this compound mRNA transcripts are abundant within neurons of the Aplysia central nervous system, particularly in the buccal, cerebral, and pedal ganglia.

Table 1: High-Throughput Peptidomic Identification of this compound in Aplysia californica Neurons
MethodologyKey FindingCo-localized Neuropeptide FamiliesImplication
Single-Cell MALDI-MSIdentification of specific neuronal clusters expressing this compound (P20481).Achatin, Neuropeptide Y (NPY).Provides a cellular-level map of this compound distribution and suggests functional interactions with other neuropeptide systems.

Integrated Omics Strategies for Neuropeptide System Analysis

While high-throughput peptidomics and transcriptomics have provided deep insights into their respective molecular layers, the integration of these datasets for a comprehensive "omics" analysis of the this compound system is still an emerging area. Currently, published research tends to focus on one of these domains at a time. An integrated approach would correlate the expression of the this compound gene transcript with the abundance and spatial distribution of the various processed this compound peptides. This would allow researchers to investigate the dynamics of neuropeptide processing and degradation, and how these processes are regulated under different physiological conditions. Such a systems biology approach is essential for building a complete picture of how the this compound neuropeptide family functions as a whole, from gene to peptide to physiological action.

Targeted Gene Manipulation and Expression Studies in Model Organisms

The identification of the this compound gene has enabled detailed expression studies, primarily in Aplysia. Techniques like in situ hybridization have been used to map the location of this compound mRNA, confirming its presence in specific neurons within the central nervous system. These studies are fundamental to understanding which neural circuits utilize this compound signaling.

However, the application of more advanced targeted gene manipulation techniques, such as CRISPR/Cas9-mediated gene knockout or RNA interference (RNAi) for gene knockdown, has not yet been reported specifically for the this compound gene in the scientific literature. The use of such tools would represent a significant step forward, allowing for direct testing of this compound's function in vivo. For example, knocking out the this compound gene could definitively establish its role in behaviors such as feeding, which it is known to modulate. While these genetic tools are being developed and utilized for other genes in model organisms like Aplysia, their specific application to the this compound locus remains a future direction for the field.

Computational Biology and Molecular Modeling of this compound-Receptor Interactions

The study of this compound-receptor interactions through computational biology and molecular modeling is currently hampered by a significant knowledge gap: the definitive identification of the this compound receptor(s). While the physiological effects of this compound are well-documented, the specific G protein-coupled receptor (GPCR) or other receptors that bind to the various this compound peptides have not been cloned or characterized.

Once the this compound receptor is identified, computational approaches will become invaluable. Molecular docking simulations could be used to predict the binding poses of different this compound family peptides within the receptor's binding pocket. This would help to elucidate the structural basis for their biological activity and could explain differences in potency or function among the various peptides derived from the single precursor. Furthermore, molecular dynamics simulations could model the conformational changes in the receptor upon this compound binding, providing insights into the mechanism of signal transduction. These in silico approaches are essential for rational drug design and the development of pharmacological tools to probe the this compound system, but they are contingent on the future identification of the cognate receptor.

In Vitro and In Vivo Electrophysiological Recording Techniques for Modulatory Actions

Electrophysiology has been the cornerstone of this compound research, providing direct evidence of its modulatory effects on synaptic transmission and neuronal excitability. Studies have primarily utilized the well-characterized neuromuscular junction of the Aplysia accessory radula closer (ARC) muscle and synapses within the buccal ganglion.

In vitro preparations of the ARC neuromuscular junction have been instrumental in demonstrating this compound's presynaptic inhibitory action. When applied exogenously to this preparation, this compound reduces the size of excitatory junction potentials (EJPs) elicited by motor neuron firing, without affecting the muscle's response to the direct application of acetylcholine (B1216132). This indicates that this compound acts on the presynaptic terminal to inhibit neurotransmitter release.

Further detailed voltage-clamp experiments on identified neurons of the Aplysia buccal ganglion have elucidated the mechanism underlying this inhibition. This compound has been shown to depress the amplitude of presynaptic calcium currents. This effect is achieved by reducing the number of available calcium channels or decreasing their unitary conductance, rather than by shifting their voltage dependence. This modulation of presynaptic calcium influx is a key mechanism through which this compound controls the release of acetylcholine from motor neuron terminals. These electrophysiological findings provide a direct link between the presence of the neuropeptide and a specific, measurable change in synaptic function.

Table 2: Electrophysiological Effects of this compound in Aplysia
PreparationTechniqueObserved EffectMechanism of Action
Accessory Radula Closer (ARC) Neuromuscular JunctionIntracellular RecordingDecrease in excitatory junction potential (EJP) amplitude.Presynaptic inhibition of acetylcholine release.
Buccal Ganglion Neurons (B4/B5)Voltage-ClampDepression of presynaptic Ca2+ current amplitude.Reduction in the number or conductance of available Ca2+ channels.

Current Challenges and Future Trajectories in Buccalin Research

Addressing Unresolved Questions in Buccalin Signaling and Function

Despite significant progress, the precise mechanisms of this compound signaling and its full spectrum of biological functions are not yet entirely elucidated. One key area of ongoing investigation involves understanding the intricate relationship between "fictive motor patterns" observed in isolated nervous systems and the actual motor patterns in freely behaving animals physiology.org. While central pattern generators (CPGs) can operate in isolation, sensory signals likely play a vital role in fine-tuning their electrical output physiology.org.

A significant unresolved question pertains to the specific role of this compound as an intrinsic modulator released by individual neurons within CPGs, such as those involved in feeding rhythms physiology.org. This compound, along with other neuromodulators like myomodulin (B549795) and small cardioactive peptide, is expressed in certain CPG interneurons, but their exact function as intrinsic modulators remains unclear physiology.org. Further research is needed to determine this compound's role in maintaining feeding rhythms, regulating parameter space, and potentially aiding recovery from perturbations within feeding networks physiology.org.

Furthermore, the evolutionary analysis of this compound receptors (AST-AR/buccalin-Rs) and their relationship to vertebrate galanin receptors (GALRs) presents a challenge to previously accepted paradigms dntb.gov.uafrontiersin.org. While this compound is considered an orthologue of insect Allatostatin-A (AST-A) and has been functionally described in Aplysia californica for its role in muscle contraction and feeding, the exact evolutionary trajectory and functional implications of these receptor homologies in diverse molluscan species require further exploration dntb.gov.uanih.gov. The complexity is compounded by the fact that molluscan this compound precursors can encode a greater number of mature peptides compared to insects, suggesting potentially more complex modulatory actions dntb.gov.uanih.gov.

Development of Novel Research Tools and Probes for this compound Studies

The advancement of this compound research is heavily reliant on the development of sophisticated research tools and probes. Mass spectrometry (MS) techniques have significantly accelerated neuropeptide profiling, enabling the elucidation of primary structures of novel neuropeptides and their localization within the central nervous system (CNS) gwu.edu. MS has also been instrumental in validating previous discoveries and identifying new unlabeled neuropeptides gwu.edu.

The creation of specific antibodies, like anti-buccalin antibodies, has been crucial for immunocytochemical studies, allowing researchers to localize this compound-like immunoreactive material in specific neurons across various central ganglia jneurosci.orgjneurosci.org. These tools have demonstrated that this compound antibodies stain different, non-overlapping sets of neuronal processes compared to other neuropeptides, highlighting their specificity and utility in mapping neural circuits jneurosci.org.

Future tool development could focus on creating more advanced genetic tools for targeted manipulation of this compound expression and signaling pathways in model organisms. For instance, cell inactivation methods, such as photoinactivation, could be employed to remove this compound-modulatory neurons and observe the resulting homeostatic responses physiology.org. Additionally, the development of fluorescent probes that can detect this compound release in real-time and in vivo would provide unprecedented insights into its dynamic neuromodulatory actions.

Exploration of Potential Biotechnological Applications of this compound Peptides

The unique properties of this compound peptides suggest several potential biotechnological applications. As a neuropeptide that modulates neuromuscular transmission and inhibits acetylcholine (B1216132) release, this compound could serve as a lead compound for developing novel pharmacological agents lktlabs.comnovoprolabs.com. Its ability to influence muscle contractions and feeding behavior in mollusks points towards potential applications in pest control, particularly against molluscan agricultural pests, by disrupting their feeding mechanisms.

Furthermore, the involvement of neuropeptides in various physiological processes, including reproduction, growth, and development, suggests that this compound and its analogues could have broader biotechnological utility tandfonline.com. For example, this compound peptides have been shown to induce spawning and promote gonad development in certain oyster species, indicating their potential in aquaculture for enhancing reproductive efficiency mdpi.com.

The field of peptide synthesis, which enables the creation of custom-designed peptides, is crucial for exploring these applications openaccessjournals.com. By synthesizing specific this compound analogues, researchers can investigate structure-activity relationships, potentially leading to the development of peptides with enhanced or modified biological activities for targeted biotechnological uses openaccessjournals.com.

Interdisciplinary Approaches to Understand Complex Biological Roles of this compound

Understanding the complex biological roles of this compound necessitates a highly interdisciplinary approach, integrating insights from neurobiology, biochemistry, genomics, proteomics, and computational modeling. The study of neuropeptide signaling networks, including those involving this compound, benefits greatly from system-wide analyses of peptide-receptor interactions and functional connectivity oup.com.

For instance, combining transcriptomics and peptidomics can reveal the diversity of this compound-related peptides and their precursors, as demonstrated in studies identifying novel regulatory peptides in molluscan neural ganglia tandfonline.commdpi.com. Such multi-omics approaches, coupled with bioinformatics, allow for the prediction of new neuropeptide precursors and the characterization of their expression profiles across different tissues and developmental stages tandfonline.commdpi.com.

Robotics-inspired biology, an approach that uses robots and physical models to generate new hypotheses for biological research, offers a promising avenue for studying complex behaviors modulated by this compound researchgate.net. By creating biomechanical models of systems like the Aplysia feeding apparatus, researchers can better interpret how neuronal output, influenced by neuropeptides like this compound, translates into observed behaviors researchgate.net.

Furthermore, comparative studies across different species, from invertebrates like mollusks and nematodes to vertebrates, can shed light on the evolutionary conservation and diversification of neuropeptide systems, including this compound's homologues dntb.gov.uanih.govresearchgate.netamazonaws.com. This comparative perspective is essential for identifying fundamental principles of neuropeptide function and for uncovering novel regulatory mechanisms that could have broader implications for biomedical research.

Q & A

Q. How is Buccalin synthesized, and what methodological considerations ensure high purity and yield?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Boc/DIPCDI/DMAP coupling. Key steps include:

  • Resin preparation : N-methylated polystyrene resin activated with TFA and SiCl₄ .
  • Coupling efficiency : Optimized by monitoring reaction time (3 hours) and temperature (25°C) to achieve 40% crude yield and 77% cleavage efficiency .
  • Purity validation : Require HPLC and mass spectrometry to confirm sequence fidelity and exclude truncated peptides.

Q. What experimental models are suitable for studying this compound’s physiological role?

  • In vitro models : Cultured motor neurons (e.g., Aplysia B15 cells) to study peptide release under controlled stimuli (e.g., low Ca²⁺ or nASW) .
  • Assay selection : Radioimmunoassays or fluorometric quantification to measure release percentages (e.g., <1% release under nASW stimulation) .

Advanced Research Questions

Q. How do experimental conditions (e.g., ion concentration) influence this compound’s release kinetics, and how can contradictory data be reconciled?

  • Case study : In Aplysia B15 neurons, this compound A release under nASW stimulation was near 0%, contradicting hypotheses of Ca²⁺-independent release. Potential resolutions:
  • Confounding variables : Check for residual Ca²⁺ in buffers or cell-specific vesicle pools .
  • Methodological adjustments : Use calcium chelators (e.g., BAPTA-AM) to isolate Ca²⁺-independent pathways .
    • Data interpretation framework : Apply Sutherland et al.’s 20 tips for evaluating study design, including blinding protocols and statistical power .

Q. What strategies resolve low peptide recovery rates in this compound functional assays?

  • Problem : Low cleavage efficiency (77%) during SPPS reduces usable peptide quantities .
  • Solutions :
  • Optimize cleavage cocktails (e.g., TFA/thioanisole/EDT mixtures) to minimize side reactions.
  • Use orthogonal protection (e.g., Dde/Lys) for sensitive residues like Ser and Asp .

Q. How can this compound’s interaction with co-released peptides (e.g., SCPs) be systematically analyzed?

  • Co-localization studies : Immunohistochemistry to map this compound and SCPs in secretory vesicles .
  • Functional assays : Sequential application of receptor antagonists (e.g., this compound’s presynaptic inhibition vs. SCPs’ postsynaptic activation) to isolate pathways .
  • Statistical tools : Multivariate regression to distinguish synergistic vs. antagonistic effects .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in this compound’s reported bioactivity across species?

  • Case : this compound inhibits acetylcholine release in Aplysia but shows no effect in vertebrate models.
  • Approach :
  • Phylogenetic analysis : Compare peptide receptor homology (e.g., GPCR subtypes) .
  • Dose-response curves : Test higher concentrations to rule out threshold effects.
  • Meta-analysis : Use PRISMA guidelines to aggregate cross-species data and identify confounding variables (e.g., assay sensitivity) .

Q. What peer-review criteria ensure robustness in this compound studies?

  • Mandatory reporting : Include raw release data (e.g., exact percentages, n-values) and statistical tests (e.g., ANOVA for multi-condition comparisons) .
  • Reproducibility checks : Provide step-by-step SPPS protocols, including resin batch numbers and solvent suppliers .

Methodological Frameworks

Q. How can the FINER criteria refine this compound research questions?

  • Feasibility : Balance SPPS costs with yield requirements (e.g., 10 mg scale for in vivo assays) .
  • Novelty : Investigate understudied roles, such as this compound’s modulation of non-neuronal cells (e.g., glia) .
  • Ethics : Adhere to animal welfare standards when using invertebrate models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.